N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide is a chemical compound notable for its unique structure and potential biological activities. This compound features a benzothiazole moiety, a hydroxyphenyl group, and an acetamide functional group, which may contribute to its pharmacological properties.
The compound is cataloged in various chemical databases, including PubChem and BenchChem, where detailed information regarding its synthesis, molecular structure, and properties can be found .
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide belongs to the class of amides and is further classified as a benzothiazole derivative. Its structural components suggest potential applications in medicinal chemistry due to the presence of both aromatic and heterocyclic systems.
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide typically involves several key steps:
The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product.
The molecular formula for N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide is . The InChI representation is as follows:
The compound exhibits a complex arrangement with distinct functional groups that may influence its reactivity and interactions with biological targets.
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The choice of conditions significantly affects the outcome and selectivity of these reactions.
The mechanism of action for N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide involves its interaction with specific biological targets. This compound may inhibit certain enzymes or proteins involved in cellular processes, potentially affecting pathways related to cancer cell proliferation or bacterial growth. The precise molecular interactions remain an area for further investigation .
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide is expected to possess moderate solubility in organic solvents due to its aromatic character. Its melting point and boiling point data are not explicitly available but can be inferred from similar compounds.
The compound's stability under various pH conditions and its reactivity profile suggest it may be sensitive to oxidation and hydrolysis. Detailed analyses such as spectroscopic methods (e.g., NMR, IR) are essential for characterizing these properties .
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide has potential applications in several scientific fields:
N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide belongs to the N-substituted-2-arylacetamide class characterized by a benzothiazole-linked aniline core acylated at the nitrogen with a phenylacetic acid derivative. Its structural uniqueness arises from three principal domains:
Benzothiazole Core: The benzo[d]thiazole system comprises a benzene ring fused to a thiazole ring (C₇H₅NS), creating a planar, electron-deficient heterocycle. This moiety facilitates π-π stacking interactions with biological targets and exhibits inherent bioactivity [2] [5]. The electron-withdrawing nature of the thiazole nitrogen enhances the electrophilic character of adjacent carbon atoms, influencing reactivity and binding dynamics.
Hydroxyphenyl Bridge: Positioned at the 3-position of the benzothiazole ring, the 4-hydroxyphenyl group introduces a phenolic hydroxyl (-OH) capable of both hydrogen bonding and metabolic conjugation. The hydroxyl group significantly impacts solubility and enables metal chelation or antioxidant behavior. Crystallographic studies of closely related structures show that this group often participates in intramolecular hydrogen bonding, influencing molecular planarity .
2-Phenylacetamide Tail: The N-linked 2-phenylacetamide (C₆H₅CH₂C(O)NH-) group provides conformational flexibility due to the methylene spacer. This flexibility allows optimal positioning of the phenyl ring for hydrophobic interactions within target binding pockets. The amide carbonyl serves as a hydrogen bond acceptor, while the N-H functions as a hydrogen bond donor [7] .
Table 1: Key Structural Features and Properties of N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide
Structural Feature | Description | Role in Molecular Properties |
---|---|---|
Benzothiazole Ring | Planar bicyclic heterocycle (C₇H₅NS) | Electron-deficient π-system for stacking; enhances membrane permeability |
Hydroxyphenyl Group | Para-hydroxylated phenyl attached at C3 of benzothiazole | Hydrogen-bond donation; influences crystal packing and solubility |
Acetamide Linker | -NH-C(O)-CH₂- group | Conformational flexibility; hydrogen bonding capability |
Phenyl Ring | Terminal aromatic group | Hydrophobic interactions; enhances target binding affinity |
Dihedral Angle (Benzothiazole-Phenyl) | ~79.3° based on analog crystal data | Reduces coplanarity; enhances solubility and binding versatility |
Crystallographic data from closely related analogs reveals a characteristic dihedral angle of approximately 79.3° between the benzothiazole mean plane and the pendant phenyl ring plane. This non-planar arrangement reduces intramolecular steric clashes while enhancing solubility compared to fully conjugated systems . The molecular packing is stabilized by intermolecular hydrogen bonds involving the amide N-H and carbonyl oxygen, as well as the phenolic hydroxyl. Weak interactions such as C-H···π and π-π stacking further contribute to crystal lattice stability, with centroid-centroid distances typically ranging from 3.71–3.87 Å .
The development of benzothiazole-acetamide hybrids stems from three distinct historical phases in medicinal chemistry:
Early Benzothiazole Development (Pre-1990s): Benzothiazoles were initially explored as industrial chemicals and dyes before their biological potential was recognized. The discovery of 2-aminobenzothiazole derivatives with tuberculostatic activity in the 1950s marked their entry into medicinal chemistry. However, limited structural diversity and synthetic challenges restricted early exploration.
Rise of Hybrid Scaffolds (1990s–2010s): This period witnessed systematic exploration of benzothiazole-amide hybrids, driven by improved synthetic methodologies. The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide derivatives using carbodiimide-mediated coupling (EDC/HOBt) emerged as a key advancement, enabling efficient amide bond formation under mild conditions [2]. Concurrently, research into 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide analogs demonstrated that acetamide linkages could confer analgesic and antipyretic effects without the hepatotoxicity associated with paracetamol [7]. These findings stimulated interest in structurally refined hybrids.
Contemporary Optimization (2010s–Present): Recent efforts have focused on rational structural modifications to enhance potency and pharmacokinetics. The incorporation of substituted phenylacetamide tails represented a significant innovation, replacing simpler acetyl groups to improve target affinity and metabolic stability. Studies demonstrated that compounds featuring halogenated phenyl or methylsulfonylphenyl substituents exhibited enhanced antimicrobial and anticancer activities compared to first-generation analogs lacking these groups [2] [5]. Computational chemistry now guides the design of these hybrids, with molecular docking predicting optimal substituent patterns for target engagement.
Table 2: Historical Development Milestones in Benzothiazole-Acetamide Chemistry
Time Period | Key Developments | Representative Compounds |
---|---|---|
1950s–1980s | Initial recognition of benzothiazoles as bioactive scaffolds; limited synthetic methods | Simple 2-aminobenzothiazoles; unsubstituted benzothiazole cores |
1990s–2010 | Development of efficient coupling methods (e.g., EDC/HOBt); hybrid scaffold conceptualization | N-(Benzo[d]thiazol-2-yl)acetamides; hydroxylated derivatives |
2010–Present | Rational design using SAR; computational optimization; structural complexity enhancement | Halogenated and sulfonyl-substituted phenylacetamide derivatives |
The strategic integration of benzothiazole and acetamide pharmacophores creates a hybrid scaffold with compelling advantages over its individual components:
Synergistic Bioactivity: The benzothiazole core intrinsically possesses anticancer and antimicrobial properties, acting through mechanisms such as enzyme inhibition (e.g., dipeptidyl peptidase-IV) or interference with DNA replication. The acetamide component contributes analgesic and antipyretic effects without the hepatotoxicity associated with phenolic drugs like paracetamol [7]. When combined, these domains potentially enable multitarget engagement. For instance, derivatives such as N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide demonstrate enhanced anticancer activity compared to simpler analogs, attributed to the sulfonyl group's role in improving target affinity [2].
Improved Pharmacokinetic Properties: The hydroxyphenyl bridge enhances aqueous solubility through hydrogen bonding, counterbalancing the hydrophobic benzothiazole. Amide bonds confer metabolic stability relative to esters, while the phenylacetamide tail modulates lipophilicity. Structure-Property Relationship (SPR) analyses indicate that derivatives like N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide (MW 344.4 g/mol) exhibit favorable logD values (predicted ~2.8) that balance membrane permeability and solubility [6]. This optimization is crucial for bioavailability.
Versatility in Therapeutic Applications: Benzothiazole-acetamide hybrids show diverse therapeutic potential. Structure-Activity Relationship (SAR) studies highlight that electron-withdrawing groups (e.g., -SO₂CH₃, -Cl) on the phenylacetamide ring enhance anticancer activity, particularly against breast and colon cancer cell lines [5]. Antimicrobial activity correlates with the presence of halogen substituents, which may facilitate membrane disruption. Additionally, the acetamide linkage in these compounds reduces oxidative metabolism, potentially mitigating hepatotoxicity risks—a significant advantage over traditional phenolic drugs [7].
Table 3: Comparative Advantages of Hybrid Scaffolds Over Isolated Components
Property | Benzothiazole Alone | Acetamide Alone | Hybrid Scaffold |
---|---|---|---|
Target Versatility | Limited to specific enzyme classes | Primarily COX inhibition | Broad applicability (enzymes, DNA, membranes) |
Solubility | Low (hydrophobic core dominates) | Moderate to high | Optimized via hydroxyl group |
Metabolic Stability | Variable (susceptible to oxidation) | High | Enhanced via amide bonds and substituent shielding |
Structural Diversity | Moderate | Low | High (multiple points for modification) |
Reported Bioactivity | Antimicrobial, anticancer | Analgesic, antipyretic | Multifunctional: anticancer, antimicrobial, analgesic |
The structural adaptability of this hybrid system enables extensive SAR exploration. Key modifications include:
These hybrids represent a strategic evolution beyond simple benzothiazoles or acetamides, offering medicinal chemists a versatile template for developing targeted therapeutics against oncological, infectious, and inflammatory diseases. Their continued refinement through computational design and synthetic innovation positions them as valuable assets in drug discovery pipelines [2] [5] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1